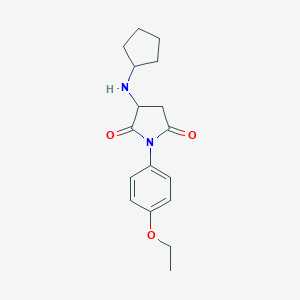

3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

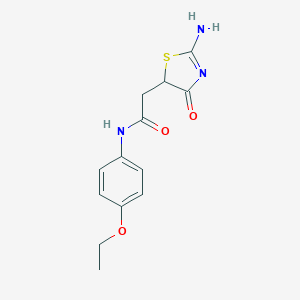

3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of pyrrolidinone compounds and is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Mechanism of Action

The primary mechanism of action of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its positive allosteric modulation of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione binds to the receptor and enhances its activity, leading to improved cognitive function.

Biochemical and Physiological Effects

3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to improve synaptic plasticity, a process that is essential for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relative ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied, and its mechanism of action is well understood.

One of the limitations of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively short half-life. The compound is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, the compound has been shown to have some off-target effects, which can complicate its use in lab experiments.

Future Directions

There are several potential future directions for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the use of the compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown promise in improving cognitive function in animal models of these diseases, and further research is needed to determine its potential as a treatment.

Another potential future direction for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its use in enhancing cognitive function in healthy individuals. The compound has been shown to improve attention, memory, and learning abilities in animal models and human studies, and further research is needed to determine its potential as a cognitive enhancer.

Conclusion

In conclusion, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a novel cognitive enhancer that has gained significant attention in the scientific community. The compound has been extensively studied for its potential use in treating various cognitive disorders and enhancing cognitive function in healthy individuals. While there are some limitations to its use in lab experiments, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione shows promise as a potential treatment for cognitive disorders and a cognitive enhancer. Further research is needed to determine its full potential in these areas.

Synthesis Methods

The synthesis of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclopentanone to form the corresponding hydrazone. The hydrazone is then treated with maleic anhydride to give the desired product, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function by improving attention, memory, and learning abilities.

properties

Product Name |

3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |

|---|---|

Molecular Formula |

C17H22N2O3 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

3-(cyclopentylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H22N2O3/c1-2-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-4-6-12/h7-10,12,15,18H,2-6,11H2,1H3 |

InChI Key |

AQUUNVCFQSQRCZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)